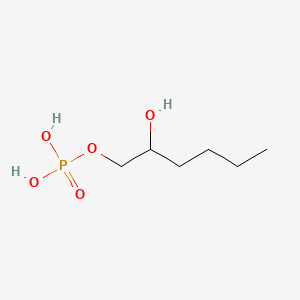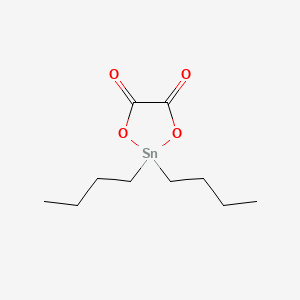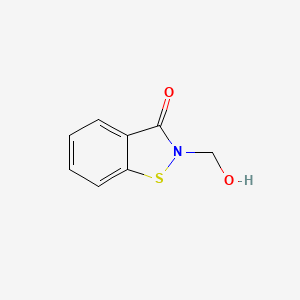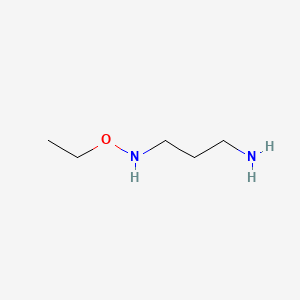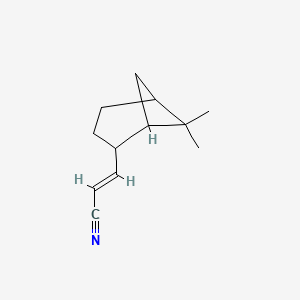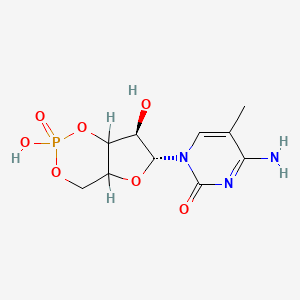
5-Methylcytidine 3',5'-cyclic monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylcytidine 3’,5’-cyclic monophosphate is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin . This compound plays a significant role in various biological processes, including gene expression regulation and RNA stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytidine 3’,5’-cyclic monophosphate involves the incorporation of 5-methylcytidine into RNA oligomers using phosphoramidite chemistry . This method includes post-synthetic C5-cytidine functionalization and enzymatic methods . The reaction conditions typically involve the use of specific enzymes and reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of 5-Methylcytidine 3’,5’-cyclic monophosphate is achieved through the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in biological processes and its stability in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include peroxotungstate for oxidation and specific enzymes for reduction and substitution . The reaction conditions vary depending on the desired modification and the specific application.
Major Products Formed
The major products formed from the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include 5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine . These products are crucial for understanding the compound’s role in gene expression regulation and RNA stability.
Wissenschaftliche Forschungsanwendungen
5-Methylcytidine 3’,5’-cyclic monophosphate has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of 5-Methylcytidine 3’,5’-cyclic monophosphate involves its incorporation into RNA, where it influences RNA stability and gene expression . The compound interacts with specific enzymes and proteins that modify RNA, leading to changes in RNA structure and function . These interactions are crucial for the regulation of various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxymethylcytidine
- 5-Formylcytidine
- 5-Carboxycytidine
Uniqueness
5-Methylcytidine 3’,5’-cyclic monophosphate is unique due to its specific role in RNA modifications and its ability to influence gene expression regulation . Unlike other similar compounds, it has a distinct mechanism of action and specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
117309-87-2 |
|---|---|
Molekularformel |
C10H14N3O7P |
Molekulargewicht |
319.21 g/mol |
IUPAC-Name |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N3O7P/c1-4-2-13(10(15)12-8(4)11)9-6(14)7-5(19-9)3-18-21(16,17)20-7/h2,5-7,9,14H,3H2,1H3,(H,16,17)(H2,11,12,15)/t5?,6-,7?,9-/m1/s1 |
InChI-Schlüssel |
GLSXTZUEAMDDQV-MFWQPVBSSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


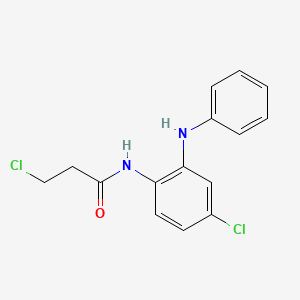
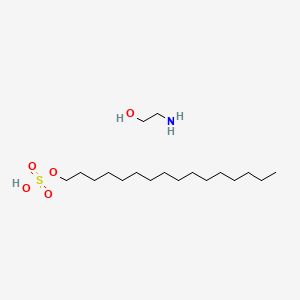
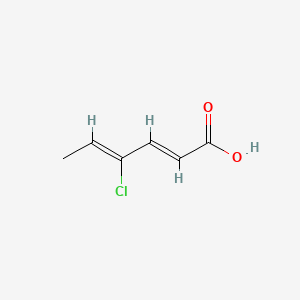
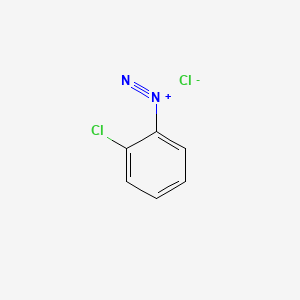

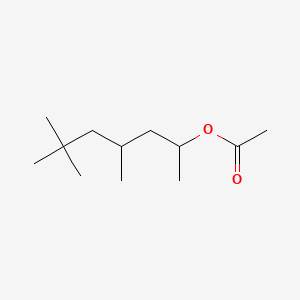
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

